molecular formula C12H17NO2 B13575417 4-(3-(Dimethylamino)phenyl)butanoic acid

4-(3-(Dimethylamino)phenyl)butanoic acid

Cat. No.: B13575417
M. Wt: 207.27 g/mol
InChI Key: AEFIJBZZONVEHS-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)phenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach is the Friedel-Crafts acylation of 3-(dimethylamino)benzene with butanoyl chloride, followed by hydrolysis to obtain the acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)phenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-(3-(Dimethylamino)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butanoic acid: Similar structure but lacks the phenyl ring.

    3-(Dimethylamino)phenylacetic acid: Similar structure but with a shorter carbon chain.

    4-(Dimethylamino)phenylpropanoic acid: Similar structure but with a propanoic acid chain instead of butanoic acid.

Uniqueness

4-(3-(Dimethylamino)phenyl)butanoic acid is unique due to the presence of both the dimethylamino group and the phenyl ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[3-(dimethylamino)phenyl]butanoic acid

InChI

InChI=1S/C12H17NO2/c1-13(2)11-7-3-5-10(9-11)6-4-8-12(14)15/h3,5,7,9H,4,6,8H2,1-2H3,(H,14,15)

InChI Key

AEFIJBZZONVEHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCCC(=O)O

Origin of Product

United States

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